3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate nitrile oxide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce various hydroxyl or amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
- 3-(2,4-Dimethoxyphenyl)-1,2,4-triazole
- 3-(2,4-Dimethoxyphenyl)-1,2,4-thiadiazole
Uniqueness
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O3/c1-13-7-3-4-8(9(5-7)14-2)10-11-6-15-12-10/h3-6H,1-2H3 |
InChI Key |
QBPXNUBINNLVEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC=N2)OC |
Origin of Product |
United States |
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